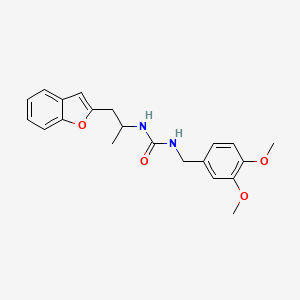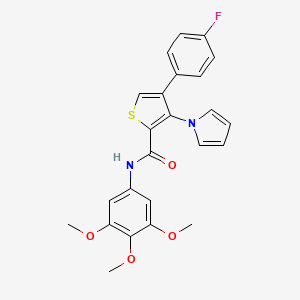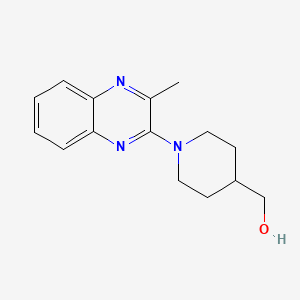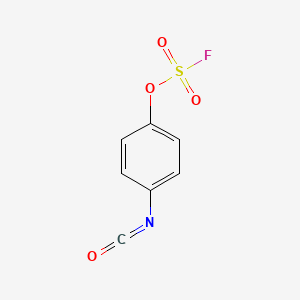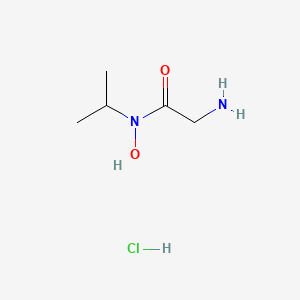![molecular formula C21H25N5O3 B2782064 8-(3-hydroxypropyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919009-82-8](/img/structure/B2782064.png)
8-(3-hydroxypropyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-(3-hydroxypropyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C21H25N5O3 and its molecular weight is 395.463. The purity is usually 95%.
BenchChem offers high-quality 8-(3-hydroxypropyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(3-hydroxypropyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antiviral Activity
Research on similar imidazo purine derivatives, such as those exploring the synthesis of imidazo[1,2-a]-s-triazine nucleosides, reveals methodologies for creating nucleoside and nucleotide analogs with potential antiviral activities. These compounds have been tested against various viruses, showing moderate activity in some cases. This research illustrates how derivatives of imidazo purine can be synthesized and evaluated for antiviral purposes, potentially offering a pathway for the development of new antiviral drugs (Kim et al., 1978).
Biological Evaluation for Antidepressant Agents
The exploration of imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives as potential antidepressant agents showcases the biological evaluation of these compounds for their affinity towards serotonin receptors and phosphodiesterase inhibitors. This research highlights the potential of imidazo purine derivatives in psychiatric disorder treatments, offering insights into their pharmacological profiles and the design of compounds with potential therapeutic benefits (Zagórska et al., 2016).
Antimycobacterial Activity
Investigations into imidazole derivatives for antimycobacterial activity suggest the potential of purine analogs in combating bacterial infections. By mimicking parts of highly potent antimycobacterial purines, these studies provide a foundation for developing new treatments against mycobacterial diseases, illustrating the diverse biological activities of purine and imidazo purine derivatives and their potential therapeutic applications (Miranda & Gundersen, 2009).
A3 Adenosine Receptor Antagonism
Research into the structure-activity relationship of imidazo[2,1-f]purinones as A3 adenosine receptor antagonists expands our understanding of purine derivatives' interaction with adenosine receptors. These studies are crucial for developing compounds with selective receptor antagonism, potentially leading to new therapeutic agents for diseases where adenosine receptor modulation plays a key role (Baraldi et al., 2008).
properties
IUPAC Name |
6-(3-hydroxypropyl)-4,7,8-trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-13-6-8-16(9-7-13)12-25-19(28)17-18(23(4)21(25)29)22-20-24(10-5-11-27)14(2)15(3)26(17)20/h6-9,27H,5,10-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUHLRQVGPXUMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C4N3C(=C(N4CCCO)C)C)N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Hydroxypropyl)-4,7,8-trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Chlorophenyl)-N-(2-{[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)acetamide](/img/structure/B2781981.png)
![1-methyl-3-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-5-amine](/img/structure/B2781982.png)

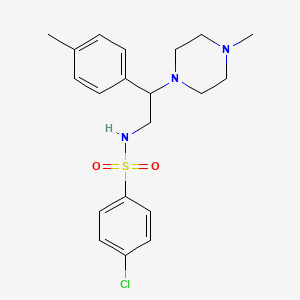
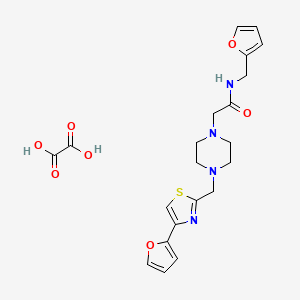
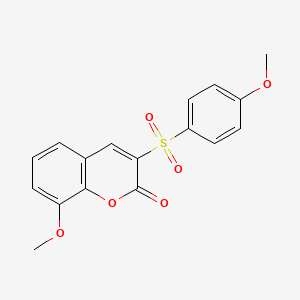
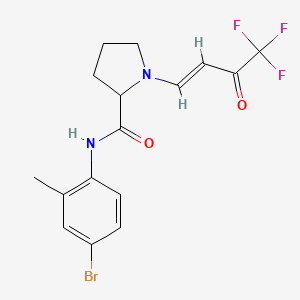

![1-[(2-Chloro-6-fluorophenyl)methyl]-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2781994.png)
